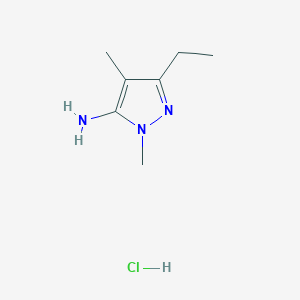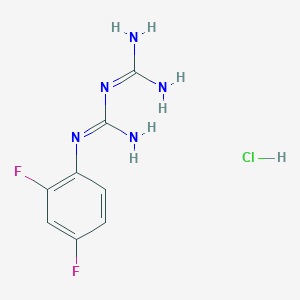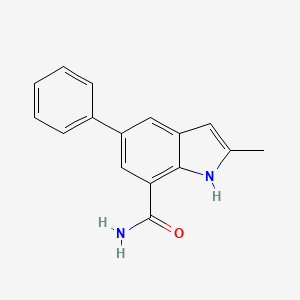![molecular formula C13H23N5O2 B1317494 tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate CAS No. 912763-11-2](/img/structure/B1317494.png)
tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . Another example is the synthesis of 1,2,4-triazole derivatives, which were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .Chemical Reactions Analysis
The compound is used as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . It dramatically accelerates reaction rates and suppresses cell cytotoxicity .Physical And Chemical Properties Analysis
The compound is a solid and should be stored at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Click Chemistry Catalyst
This compound serves as a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC). It accelerates reaction rates and is particularly useful due to its ability to suppress cell cytotoxicity . This makes it an excellent choice for bioconjugation in chemical biology experiments.
Bioconjugation in Chemical Biology
The biocompatibility and fast kinetics of this compound are advancements from water-insoluble TBTA. It is desirable for bioconjugation applications, which involve joining two molecules together, typically using a covalent bond . This is crucial in the development of new drugs and targeted therapies.
Biocompatible Copper (I) Catalysts
As a ligand, it facilitates the use of copper (I) in live-cell imaging. The compound’s properties allow for the creation of biocompatible copper (I) catalysts that can be used for in vivo imaging of glycans, providing insights into cellular processes .
Metabolic Labeling
The compound is used in metabolic labeling of fucosylated glycoproteins in Bacteroidales species. This application is significant in microbiology and immunology, as it helps in tracking and understanding the role of glycoproteins .
Compartment-Specific pH Measurement
Its application extends to compartment-specific pH measurement inside E. coli. This is a critical aspect of understanding bacterial behavior and response to environmental changes .
Enhancing Bioorthogonal Click Reactions
The compound has been shown to increase the efficacy of bioorthogonal click reactions for bioconjugation. This comparative study is essential for advancing the field of bioconjugation and improving the efficiency of these reactions in various biological contexts .
Mechanism of Action
Target of Action
The primary target of this compound, also known as “4-[1,2,4]TRIAZOL-1-YLMETHYL-[1,4]DIAZEPANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER”, is the copper (I) ion . This compound acts as a ligand , binding to the copper (I) ion and stabilizing it .
Mode of Action
This compound interacts with its target, the copper (I) ion, through a process known as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is a type of click chemistry , which refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields of products .
Biochemical Pathways
The compound’s interaction with the copper (I) ion accelerates the rate of the CuAAC reaction . This reaction is often used in bioconjugation , which involves the joining of two biomolecules to form a single, more complex molecule with new biological properties .
Pharmacokinetics
It is known to bewater-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the compound’s bioavailability , as it can be more easily absorbed and distributed in the body .
Result of Action
The result of the compound’s action is the acceleration of the CuAAC reaction rate and suppression of cell cytotoxicity . This makes it desirable for bioconjugation in diverse chemical biology experiments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of copper (I) ions is necessary for the compound to exert its effects . Additionally, the compound’s water solubility means that it can be influenced by the hydration levels in its environment .
Future Directions
properties
IUPAC Name |
tert-butyl 4-(1,2,4-triazol-1-ylmethyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-5-16(7-8-17)11-18-10-14-9-15-18/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHKYBKJUQPGMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587585 |
Source


|
| Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |
CAS RN |
912763-11-2 |
Source


|
| Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)




